5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO3/c1-19-12(9-3-2-4-10(16)7-9)8-17-14(18)11-5-6-13(15)20-11/h2-7,12H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODVTJUBVPWBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(O1)Br)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid (CAS 88-14-2) serves as the starting material. Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in acetic acid under reflux.
$$
\text{Furan-2-carboxylic acid} + \text{NBS} \xrightarrow{\text{AcOH, 80°C}} \text{5-Bromofuran-2-carboxylic acid}
$$
Alternative Bromination via Directed Metalation
Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at −78°C in THF , followed by quenching with bromine, offers regioselective bromination.
$$
\text{Furan-2-carboxylic acid} \xrightarrow{\text{LDA, THF}} \text{Lithiated intermediate} \xrightarrow{\text{Br}_2} \text{5-Bromofuran-2-carboxylic acid}
$$
Synthesis of 2-(3-Fluorophenyl)-2-Methoxyethylamine
Reductive Amination of 3-Fluorophenylacetone
3-Fluorophenylacetone is condensed with methoxyamine hydrochloride in the presence of NaBH3CN or NaBH(OAc)3 to yield the secondary amine.
$$
\text{3-Fluorophenylacetone} + \text{MeONH}2 \cdot \text{HCl} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{2-(3-Fluorophenyl)-2-methoxyethylamine}
$$
Cyanohydrin Formation and Reduction
3-Fluorobenzaldehyde undergoes cyanohydrin formation with KCN , followed by reduction using LiAlH4 to afford the primary amine.
$$
\text{3-Fluorobenzaldehyde} \xrightarrow{\text{KCN, H}2\text{O}} \text{Cyanohydrin} \xrightarrow{\text{LiAlH}4} \text{2-(3-Fluorophenyl)-2-hydroxyethylamine} \xrightarrow{\text{MeI, K}2\text{CO}3} \text{Methoxy derivative}
$$
- Yield : ~50–55%.
- Challenge : Requires protection/deprotection steps for the hydroxyl group before methylation.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 5-bromofuran-2-carboxylic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) , followed by reaction with the amine.
$$
\text{Acid} + \text{EDCl/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Target amide}
$$
T3P®-Promoted Coupling
Propylphosphonic anhydride (T3P) in THF or EtOAc enables efficient coupling under mild conditions.
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{T3P, Et}_3\text{N}} \text{Target amide}
$$
Acid Chloride Route
Conversion of the carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride , followed by amine addition.
$$
\text{Acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Amine, Base}} \text{Target amide}
$$
Purification and Characterization
- Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization from ethanol/water mixtures.
- Characterization :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| EDCl/HOBt | 75–80 | 95–98 | Mild conditions | Urea byproduct formation |
| T3P | 85–90 | 97–99 | High efficiency | Cost of reagent |
| Acid Chloride | 70–75 | 90–95 | Scalability | Corrosive reagents |
Industrial-Scale Considerations
- Cost Efficiency : T3P® offers superior atom economy but may be prohibitive for large-scale production.
- Green Chemistry : Solvent-free coupling or use of 2-MeTHF as a renewable solvent aligns with sustainable practices.
- Process Safety : Acid chloride route requires rigorous hazard mitigation due to SOCl₂ toxicity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the furan ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted furan derivatives.
Scientific Research Applications
5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares key structural and molecular features of 5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide with similar compounds:
Key Structural and Functional Insights
- Halogen Effects : Bromine at the furan 5-position is conserved across analogs, but substituents like chlorine (e.g., in ) or fluorine (target compound, ) modulate electronic properties. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
- Phenyl Ring Modifications : The 3-fluorophenyl group in the target compound contrasts with morpholinyl (), difluoromethoxy (), and isopropyl () substituents. Electron-withdrawing groups (e.g., -OCHF₂ in ) may reduce π-π stacking efficiency but improve solubility.
- Side Chain Diversity : The methoxyethyl group in the target compound offers flexibility and polarity, whereas thiourea () or morpholinyl () groups introduce hydrogen-bonding or steric bulk, respectively.
Biological Activity
5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H12BrFNO3
- Molecular Weight : 303.13 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Modulation of Signaling Pathways : It may affect signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : The compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways, leading to increased apoptosis rates.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. This suggests that the compound could be beneficial in treating inflammatory diseases.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Q. Basic Research Focus
NMR Spectroscopy :
- ¹H/¹³C NMR confirms substituent positions (e.g., fluorine’s deshielding effect on adjacent protons, bromine’s impact on carbon shifts) .
- Example: Aromatic protons in the 3-fluorophenyl group appear as multiplets at δ 6.8–7.4 ppm .
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~381.02 g/mol) .
X-ray Crystallography : Resolves 3D conformation using SHELXL/SHELXD for crystal structure determination .
Q. Advanced Application :
- Dynamic NMR to study rotational barriers in the methoxyethyl group .
How do researchers investigate the compound’s stability under varying experimental conditions?
Q. Advanced Research Focus
Stress Testing :
- Thermal Stability : Heat samples at 40–80°C for 24–72 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (254 nm) and assess decomposition products .
pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .
Q. Data Interpretation :
- Degradation pathways (e.g., hydrolysis of the amide bond under acidic conditions) inform storage protocols (e.g., desiccated, -20°C) .
What strategies are employed to resolve contradictions in reported biological activity data?
Q. Advanced Research Focus
Dose-Response Reproducibility :
- Repeat assays (e.g., enzyme inhibition, cell viability) across multiple labs with standardized protocols .
Structural Verification :
Computational Modeling :
- Perform molecular docking (AutoDock Vina) to validate target binding vs. off-target effects .
Q. Case Study :
- Discrepancies in IC₅₀ values may arise from solvent choice (DMSO vs. aqueous buffers) affecting compound solubility .
How can the compound’s reactivity be leveraged for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
Functional Group Modifications :
- Replace the methoxy group with ethoxy or hydroxy groups to assess steric/electronic effects on bioactivity .
Halogen Swapping : Substitute bromine with chlorine or iodine to study halogen bonding’s role in target affinity .
Proteomics Integration :
- Use click chemistry (e.g., azide-alkyne cycloaddition) to attach biotin tags for target identification via pull-down assays .
Q. Example :
- Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets, as shown in kinase inhibition assays .
What computational methods support mechanistic studies of this compound?
Q. Advanced Research Focus
Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) over 100-ns trajectories to predict binding stability .
QSAR Modeling :
- Train models on analogs to predict logP, solubility, and toxicity profiles .
DFT Calculations :
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
Q. Validation :
- Cross-check computational predictions with experimental IC₅₀ and SPR (surface plasmon resonance) binding data .
What are the best practices for troubleshooting low yields in scaled-up synthesis?
Q. Advanced Research Focus
Process Optimization :
- Switch from batch to flow chemistry for exothermic reactions (e.g., bromination) to improve heat dissipation .
Catalyst Screening :
- Test palladium catalysts (Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura cross-coupling steps .
Byproduct Analysis :
- Use LC-MS to identify dimers or hydrolyzed products; adjust stoichiometry or solvent polarity accordingly .
Q. Case Study :
- Low amidation yields may result from moisture; employ molecular sieves or anhydrous solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
